1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
Overview
Description
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is a heterocyclic compound that features a pyridazine ring substituted with phenyl groups at positions 1 and 4, and a trifluoromethyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine typically involves a multi-step process. One common method includes the (3 + 2)-cycloaddition of in situ generated nitrile imines with chalcones, followed by oxidation of the initially formed 5-acylpyrazolines with activated manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fully substituted pyrazoles.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and modified pyridazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties are explored for use in advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-3-methyl-1,4-dihydropyridazine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,4-Diphenyl-3-(phenylamino)-1,4-dihydropyridazine: Contains a phenylamino group at position 3.
1,4-Diphenyl-3-(trifluoromethyl)pyrazole: A related compound with a pyrazole ring instead of a pyridazine ring.
Uniqueness
1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
IUPAC Name |
1,4-diphenyl-3-(trifluoromethyl)-4H-pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRASQWHVCRLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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